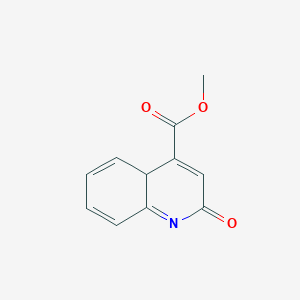
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile is a heterocyclic compound that contains a pyridazine ring. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile typically involves the reaction of mucochloric acid with benzene under mild conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into pyridazine-3,4-diol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridazine-3,4-dione derivatives.
Reduction: Pyridazine-3,4-diol derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A parent compound with similar pharmacological activities.
Pyridazinone: A derivative with additional oxygen atom, known for its diverse biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure and wide range of biological activities
Uniqueness
5-Methyl-6-methylidene-3-oxopyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
5-methyl-6-methylidene-3-oxopyridazine-4-carbonitrile |
InChI |
InChI=1S/C7H5N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h2H2,1H3 |
Clave InChI |
YAQOTFXRTDLOCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N=NC1=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)






![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12359410.png)
![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)

![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)
